PHA-767491

Übersicht

Beschreibung

PHA-767491 ist ein potenter Inhibitor des Zellteilungszyklus 7 (CDC7) und der Cyclin-abhängigen Kinase 9 (CDK9). Es wurde ursprünglich für seine Fähigkeit identifiziert, CDC7, eine Kinase, die an der Initiation der DNA-Replikation beteiligt ist, und CDK9, die eine Rolle bei der Transkriptionsregulation spielt, zu hemmen. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen vielversprechend gezeigt, insbesondere in den Bereichen Onkologie und neurodegenerative Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PHA-767491 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung der Kernstruktur durch eine Kondensationsreaktion.

- Funktionalisierung der Kernstruktur mit verschiedenen Substituenten, um ihre inhibitorische Aktivität zu verbessern.

- Reinigung des Endprodukts unter Verwendung von Techniken wie Umkristallisation oder Chromatographie.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs, um größere Mengen der Verbindung zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Schritten gehören:

- Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit.

- Verwendung von Großreaktoren und Reinigungsanlagen.

- Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur einführen, wodurch möglicherweise ihre Aktivität verändert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate mit veränderter biologischer Aktivität ergeben, während Substitutionsreaktionen Analoga mit unterschiedlichen Hemmprofilen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Onkologie: Es hat sich als ein vielversprechendes Antitumormittel erwiesen, indem es CDC7 und CDK9 hemmt, was zur Unterdrückung der Tumorzellproliferation und zur Induktion von Apoptose führt

Neurodegenerative Erkrankungen: Die Verbindung hat neuroprotektive Wirkungen in Modellen neurodegenerativer Erkrankungen wie Amyotrophe Lateralsklerose (ALS) und frontotemporale Demenz (FTD) gezeigt, indem sie Proteinaggregation und Entzündungen reduziert.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es CDC7 und CDK9 hemmt. Die Hemmung von CDC7 verhindert die Initiation der DNA-Replikation, was zu einem Zellzyklusarrest und Apoptose in proliferierenden Zellen führt. Die Hemmung von CDK9 stört die Transkriptionsverlängerung, was zu einer Herunterregulierung von antiapoptotischen Proteinen wie Mcl-1 und XIAP führt. Diese duale Hemmung zielt sowohl auf die Proliferation als auch auf die Überlebenswege ab, wodurch this compound wirksam gegen verschiedene Krebszelltypen ist .

Analyse Chemischer Reaktionen

Types of Reactions

PHA-767491 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different inhibitory profiles .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

PHA-767491 has been extensively studied for its anticancer properties, particularly in the context of solid tumors and advanced/metastatic cancers.

Case Studies

- Hepatocellular Carcinoma : In studies involving hepatocellular carcinoma (HCC) xenografts in nude mice, this compound demonstrated a synergistic effect when combined with 5-fluorouracil (5-FU). This combination significantly increased apoptosis in HCC cells compared to either agent alone, suggesting that this compound enhances the efficacy of traditional chemotherapeutics by inhibiting Chk1 phosphorylation and downregulating anti-apoptotic proteins .

- Neuroblastoma : Research indicates that this compound can effectively reduce tumor growth in neuroblastoma models by targeting the Cdc7/Cdk9 pathways, thereby impairing cancer cell survival mechanisms .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of this compound, particularly against neurodegenerative diseases.

Case Studies

- Alzheimer's Disease Models : In mouse models of Alzheimer's disease, this compound reduced neuroinflammation and improved motor function, indicating its potential as a therapeutic agent for protein aggregation diseases like Alzheimer's .

- Spinocerebellar Ataxia Type 17 : In transgenic mice expressing human TBP-109Q, treatment with this compound alleviated gait ataxia and reduced inflammatory responses both centrally and peripherally, showcasing its broad-spectrum activity against various neurodegenerative conditions .

Immunological Applications

This compound's impact on T cell activation has opened avenues for research into its immunomodulatory effects.

Case Studies

- T Cell Activation Suppression : Studies have shown that this compound significantly impairs CD69 upregulation in activated T cells, indicating its potential use in conditions where T cell suppression is desired, such as autoimmune diseases or transplant rejection scenarios .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibits DNA replication; affects E2F-regulated transcription | Synergistic effects with 5-FU; reduces tumor growth in HCC and neuroblastoma |

| Neuroprotection | Reduces TDP-43 phosphorylation; promotes neurite outgrowth | Improves motor function in Alzheimer's models; mitigates neuroinflammation |

| Immunomodulation | Disrupts TCR signaling pathways | Suppresses T cell activation; potential use in autoimmune conditions |

Wirkmechanismus

PHA-767491 exerts its effects by inhibiting CDC7 and CDK9. The inhibition of CDC7 prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in proliferating cells. CDK9 inhibition disrupts transcriptional elongation, resulting in the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP. This dual inhibition targets both proliferation and survival pathways, making this compound effective against various cancer cell types .

Vergleich Mit ähnlichen Verbindungen

PHA-767491 ist aufgrund seiner dualen Hemmung von CDC7 und CDK9 einzigartig. Ähnliche Verbindungen umfassen:

PHA-848125: Ein weiterer dualer CDC7/CDK9-Inhibitor mit ähnlichen Antitumoreigenschaften.

PHA-793887: Ein selektiver CDK-Inhibitor mit einem anderen Hemmprofil.

PHA-690509: Ein CDC7-Inhibitor mit unterschiedlichen Strukturmerkmalen.

Im Vergleich zu diesen Verbindungen hat this compound in bestimmten Modellen von Krebs und neurodegenerativen Erkrankungen eine überlegene Wirksamkeit gezeigt, was sein Potenzial als vielseitiges therapeutisches Mittel unterstreicht .

Biologische Aktivität

PHA-767491 is a potent dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), which has garnered attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound inhibits the activity of Cdc7 kinase, which is essential for the initiation of DNA replication. By blocking Cdc7, this compound effectively halts DNA synthesis and induces apoptosis in cancer cells. Additionally, it inhibits Cdk9, leading to decreased expression of the anti-apoptotic protein Mcl-1, which is crucial for cell survival in many malignancies.

Key Mechanisms:

- Inhibition of DNA Replication : this compound prevents the activation of the MCM2-7 helicase by inhibiting DDK activity, thus blocking the initiation phase of DNA replication .

- Induction of Apoptosis : The compound promotes mitochondrial-dependent apoptosis, particularly in quiescent chronic lymphocytic leukemia (CLL) cells .

- Downregulation of Mcl-1 : this compound reduces Mcl-1 levels, sensitizing cancer cells to other therapies .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects across various cancer cell lines. For example:

- In CLL cells from patients, treatment with this compound resulted in apoptosis regardless of the patients' prognostic markers .

- In pancreatic cancer models (Capan-1 and PANC-1), this compound induced marked apoptotic cell death as evidenced by flow cytometry and Western blotting showing cleavage of PARP and caspase-3 .

| Cell Line | Treatment | Outcome |

|---|---|---|

| CLL Cells | This compound | Induced apoptosis |

| Capan-1 | This compound | 51% sub-G1 peak (apoptosis) |

| PANC-1 | This compound | 75% Annexin V positive cells |

In Vivo Studies

In mouse xenograft models, this compound demonstrated significant anti-tumor activity:

- Tumor growth inhibition was observed in human HL60 leukemia models implanted subcutaneously. Some tumors even regressed following treatment with this compound .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) :

- Triple-Negative Breast Cancer (TNBC) :

Research Findings

Recent studies have further elucidated the biological activity and potential applications of this compound:

Eigenschaften

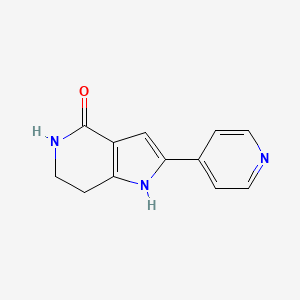

IUPAC Name |

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471069 | |

| Record name | PHA-767491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845714-00-3 | |

| Record name | PHA-767491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-767491 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHA-767491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-767491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.